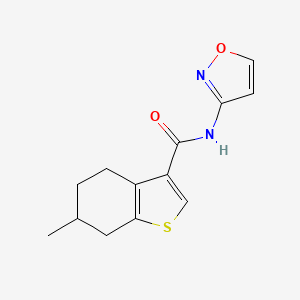![molecular formula C17H20O5 B4719823 methyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4719823.png)
methyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Descripción general
Descripción
Methyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound commonly known as coumarin. It is a fragrant compound found in many plants and is widely used in the fragrance and flavoring industry. Coumarin has also been studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of coumarin is complex and not fully understood. It is known to interact with various cellular signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Coumarin has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Coumarin has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
Coumarin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Coumarin has also been shown to improve insulin sensitivity and glucose uptake, which may be beneficial for the treatment of diabetes. Coumarin has been shown to have anticoagulant and vasodilatory effects, which may be beneficial for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It can be synthesized in good yields with high purity. Coumarin has also been shown to have low toxicity and is generally considered safe for use in lab experiments. However, coumarin has some limitations for use in lab experiments. It is relatively hydrophobic and may require the use of organic solvents for its preparation and use. Coumarin may also have variable solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on coumarin. One area of research is the development of new synthetic methods for coumarin and its derivatives. Another area of research is the investigation of the pharmacological properties of coumarin and its derivatives, including their potential use in the treatment of various diseases. Further research is also needed to elucidate the mechanism of action of coumarin and its derivatives and to identify new cellular targets for their activity. Finally, research is needed to investigate the safety and toxicity of coumarin and its derivatives for use in human therapies.
Aplicaciones Científicas De Investigación
Coumarin has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have antimicrobial and antiviral activity. Coumarin has been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
methyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-5-6-12-9-15(18)22-17-11(2)14(8-7-13(12)17)21-10-16(19)20-3/h7-9H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJUWTMUQVMBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,3-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4719741.png)

![N-(2,4-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4719752.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4719760.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4719764.png)
![4-ethyl 2-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4719776.png)
![diethyl 3-methyl-5-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4719780.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4719791.png)
![N-[4-(anilinosulfonyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4719798.png)
![N-(2-methoxy-5-methylphenyl)-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4719804.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4719809.png)
![8-(4-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4719810.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide](/img/structure/B4719835.png)